4-acetyl-5-(p-tolyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
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Overview
Description
The compound “4-acetyl-5-(p-tolyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one” is a complex organic molecule. It contains a diazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . It also has a tolyl group, which is a functional group related to toluene .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a diazepine ring. The tolyl group would add an aromatic ring to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, diazepines can undergo reactions at the nitrogen atoms or at the carbon atoms of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a diazepine ring and a tolyl group could influence its solubility, melting point, and reactivity .Scientific Research Applications
- Researchers have investigated the antioxidant potential of this compound. In vitro studies using the quantitative 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity method revealed that certain derivatives of this compound, such as 5c and 5d , exhibit significant antioxidant activity by effectively depleting DPPH radicals .
- Researchers have explored novel strategies for synthesizing regioregular polythiophenes using organometallic polycondensation methods. Nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular approaches for creating functionalized polythiophenes with electronic and optoelectronic properties .
- By circumventing the need for toxic precursors and preactivation of C–H bonds, DArP allows the synthesis of polymers with controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties using palladium-based catalytic systems .
- Investigating the crystal structures and solid-state properties of this compound can provide insights into its behavior in different environments. Researchers may explore its packing arrangements, intermolecular interactions, and potential applications in materials science .
Antioxidant Activity
Polymer Chemistry and Electronic Materials
Green Synthesis Methods
Crystal Engineering and Solid-State Properties
Mechanism of Action
properties
IUPAC Name |
4-acetyl-5-(4-methylphenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)18-15-5-3-4-6-16(15)19-17(22)11-20(18)13(2)21/h3-10,18H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLROOTGTYNAYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3NC(=O)CN2C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-5-(p-tolyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one |
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